molecular formula C12H14 B101599 (3R)-3alpha-Phenyl-1-cyclohexene CAS No. 17540-19-1

(3R)-3alpha-Phenyl-1-cyclohexene

Cat. No.: B101599
CAS No.: 17540-19-1
M. Wt: 158.24 g/mol
InChI Key: MUSXBUOOSTWNCY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Phenylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a phenyl group. This compound is notable for its chiral center, which gives rise to its ®-enantiomer. The presence of the phenyl group imparts unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylcyclohexene typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method is the catalytic hydrogenation of phenylcyclohexanone, followed by a dehydrogenation step to form the cyclohexene ring. The reaction conditions often include the use of palladium or platinum catalysts and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of ®-3-Phenylcyclohexene may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality. The use of chiral catalysts or chiral resolution techniques can enhance the enantiomeric purity of the compound, which is crucial for applications requiring high stereochemical specificity.

Chemical Reactions Analysis

Types of Reactions: ®-3-Phenylcyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl-substituted cyclohexanones or cyclohexanols, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, often using hydrogen gas and metal catalysts.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Phenylcyclohexanone, phenylcyclohexanol.

    Reduction: Phenylcyclohexane.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of ®-3-Phenylcyclohexene.

Scientific Research Applications

®-3-Phenylcyclohexene finds applications in various scientific fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-3-Phenylcyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexene ring can undergo conformational changes that influence its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (S)-3-Phenylcyclohexene: The enantiomer of ®-3-Phenylcyclohexene, differing in its stereochemistry.

    Phenylcyclohexane: Lacks the double bond present in the cyclohexene ring.

    Cyclohexylbenzene: Similar structure but with a saturated cyclohexane ring.

Uniqueness: ®-3-Phenylcyclohexene is unique due to its chiral center and the presence of both a phenyl group and a cyclohexene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for stereoselective synthesis and potential therapeutic applications.

Properties

CAS No.

17540-19-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

[(1R)-cyclohex-2-en-1-yl]benzene

InChI

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1

InChI Key

MUSXBUOOSTWNCY-LBPRGKRZSA-N

Isomeric SMILES

C1CC=C[C@@H](C1)C2=CC=CC=C2

SMILES

C1CC=CC(C1)C2=CC=CC=C2

Canonical SMILES

C1CC=CC(C1)C2=CC=CC=C2

Origin of Product

United States

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